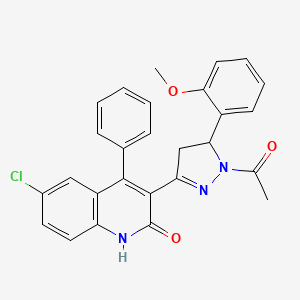

3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

CAS No.: 312586-95-1

Cat. No.: VC7185884

Molecular Formula: C27H22ClN3O3

Molecular Weight: 471.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312586-95-1 |

|---|---|

| Molecular Formula | C27H22ClN3O3 |

| Molecular Weight | 471.94 |

| IUPAC Name | 3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C27H22ClN3O3/c1-16(32)31-23(19-10-6-7-11-24(19)34-2)15-22(30-31)26-25(17-8-4-3-5-9-17)20-14-18(28)12-13-21(20)29-27(26)33/h3-14,23H,15H2,1-2H3,(H,29,33) |

| Standard InChI Key | QHCWOOATFKEGOQ-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The target compound features a 6-chloro-4-phenylquinolin-2(1H)-one scaffold substituted at the 3-position with a 1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole moiety. Key structural elements include:

-

Quinoline core: A bicyclic system with a ketone group at position 2, a chlorine substituent at position 6, and a phenyl group at position 4.

-

Pyrazole ring: A partially saturated five-membered ring with acetyl and 2-methoxyphenyl substituents, contributing to conformational rigidity .

The presence of hydrophobic groups (phenyl, chloro) and polar functionalities (ketone, methoxy) suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis likely involves convergent strategies to assemble the pyrazole and quinoline subunits. A plausible route includes:

-

Quinoline core formation via Friedländer annulation or Skraup synthesis.

-

Pyrazole construction through cyclocondensation of hydrazines with α,β-unsaturated ketones.

-

Coupling of the two subunits via nucleophilic substitution or metal-catalyzed cross-coupling .

Preparation of 6-Chloro-4-Phenylquinolin-2(1H)-One

A modified Friedländer reaction between 2-amino-5-chlorobenzophenone and ethyl acetoacetate under acidic conditions yields the quinolin-2-one core. Cyclization is typically conducted in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours .

Synthesis of 1-Acetyl-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazole

Analogous to methods reported by Todorova et al. , a chalcone intermediate (e.g., 3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one) reacts with hydrazine hydrate in refluxing acetic acid (115°C, 1 hour). Acetylation of the pyrazole NH is achieved using acetic anhydride in pyridine.

Final Coupling Reaction

The pyrazole and quinoline subunits are linked via a nucleophilic aromatic substitution (SNAr) at the quinoline’s 3-position. Reacting the quinoline core with the pyrazole derivative in the presence of potassium carbonate and N,N-dimethylformamide (DMF) at 80°C for 12 hours affords the target compound .

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (500 MHz, DMSO-d₆):

-

¹³C-NMR (125 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume